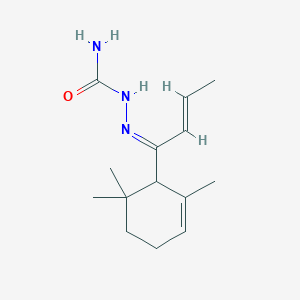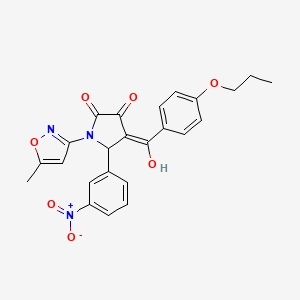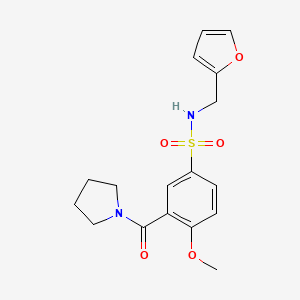![molecular formula C19H17NO3 B5331376 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid](/img/structure/B5331376.png)
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid, also known as CIVB, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of stilbenes and is a derivative of trans-resveratrol. CIVB has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mécanisme D'action
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid exerts its biological effects through various mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid can also inhibit the activity of various enzymes involved in cancer cell proliferation, such as matrix metalloproteinases and histone deacetylases.
Biochemical and Physiological Effects:
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid can also modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid is also stable and has a long shelf life, which makes it suitable for long-term experiments. However, one of the limitations of 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid. One potential direction is to study its potential in treating other neurodegenerative diseases such as Huntington's disease. Another direction is to investigate its potential in treating other types of cancer. Further studies can also be conducted to optimize the synthesis method of 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid and to improve its solubility in water.
Conclusion:
In conclusion, 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid is a synthetic compound that has shown potential in various scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. Further studies are needed to fully understand the potential of 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid in treating various diseases and to optimize its use in lab experiments.
Méthodes De Synthèse
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid can be synthesized through a multi-step process starting from 4-isopropoxybenzaldehyde. The first step involves the synthesis of 4-isopropoxyphenylacetic acid, which is then converted to 4-isopropoxyphenylacetonitrile. This is followed by a Knoevenagel condensation reaction with 4-carboxybenzaldehyde to produce 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid.
Applications De Recherche Scientifique
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid has been studied for its potential in various scientific research applications. It has been shown to have anti-cancer properties, with studies indicating that it can inhibit the growth and proliferation of cancer cells. 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Propriétés
IUPAC Name |
4-[(E)-1-cyano-2-(4-propan-2-yloxyphenyl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13(2)23-18-9-3-14(4-10-18)11-17(12-20)15-5-7-16(8-6-15)19(21)22/h3-11,13H,1-2H3,(H,21,22)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFPCIWEXBFBX-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S)-3-amino-4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutan-2-ol](/img/structure/B5331298.png)


![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)
![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)
![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5331357.png)

![2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile](/img/structure/B5331367.png)
![2-butyl-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331371.png)


![4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5331392.png)